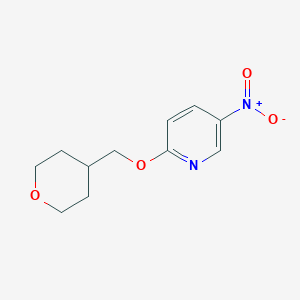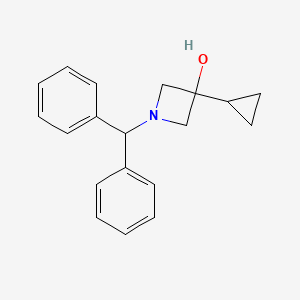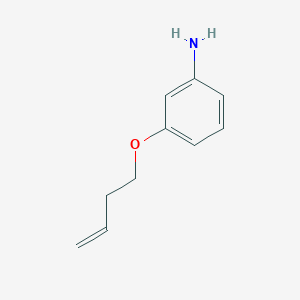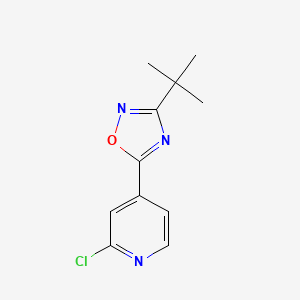![molecular formula C11H24ClNO B1440760 4-[(Pentyloxy)methyl]piperidine hydrochloride CAS No. 1220027-09-7](/img/structure/B1440760.png)
4-[(Pentyloxy)methyl]piperidine hydrochloride
Descripción general
Descripción
4-[(Pentyloxy)methyl]piperidine hydrochloride (4-POMP-HCl) is a synthetic organic compound used in scientific research. It is a derivative of piperidine, a cyclic secondary amine with a five-membered ring structure. 4-POMP-HCl is a valuable tool for researchers due to its unique properties and its potential for a variety of applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Structure Analysis
Research has explored the synthesis, molecular structure, and physicochemical properties of compounds related to 4-[(Pentyloxy)methyl]piperidine hydrochloride. For instance, studies on piperidine derivatives have highlighted their significance in the synthesis of complex molecules and their structural characterization through crystallography and spectroscopic methods. The ability to manipulate the piperidine scaffold has led to the development of new chemical entities with potential therapeutic applications (Khan et al., 2013; Szafran et al., 2007).
Pharmacokinetics and Biological Evaluation
Various piperidine derivatives have been synthesized and biologically evaluated for their pharmacological effects, including analgesic, local anaesthetic, and antifungal activities. These studies are crucial for understanding how modifications to the piperidine ring affect biological activity and pharmacokinetics, which can lead to the development of new drugs with improved efficacy and safety profiles (Rameshkumar et al., 2003; Geronikaki et al., 2003).
Advanced Material Development
The covalent attachment of quaternary ammonium compounds to surfaces via hydrolyzable ester linkages, utilizing piperidine derivatives, exemplifies the application of these compounds in creating antimicrobial surfaces. This innovative approach aims to prevent the colonization of medical devices by microorganisms, addressing a significant challenge in the medical field by providing a controlled release of antiseptics from inert surfaces (McCubbin et al., 2006).
Molecular Imaging
Improved synthesis methods for piperidine derivatives enable their application in molecular imaging, particularly in positron emission tomography (PET) studies. These advancements facilitate the investigation of the cholinergic system and neurotransmission in the brain, offering insights into neurological diseases and potential therapeutic targets (Carpinelli et al., 2006).
Propiedades
IUPAC Name |
4-(pentoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-2-3-4-9-13-10-11-5-7-12-8-6-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZDGVYIBOBJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Pentyloxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)

![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)







